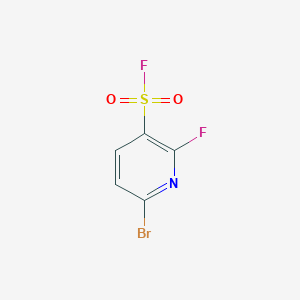

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride (6-Br-2-FPF) is an organofluorine compound used in various scientific research applications. It is used as a reagent for organic synthesis and as a catalyst for various reactions. 6-Br-2-FPF is also used as a fluorinating agent in the synthesis of fluorinated compounds, such as fluorinated amines, alcohols, and carboxylic acids. In addition, it is also used as a reagent in the preparation of organometallic compounds and as a catalyst in the coupling of organometallic compounds.

Scientific Research Applications

SuFEx Clickable Reagent Development

- A study by Leng et al. (2018) explored the potential of 1-bromoethene-1-sulfonyl fluoride (a related compound to 6-Bromo-2-fluoropyridine-3-sulfonyl fluoride) as a tris-electrophile and a sulfur(VI) fluoride exchange (SuFEx) clickable material. This reagent was used for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, demonstrating its applicability in synthesizing functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Fluorosulfonylvinylation of Amines

- The work by Leng et al. (2020) highlighted the use of 1-bromo-2-triazolethane-1-sulfonyl fluoride in the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines. This process led to the development of compounds with enhanced antimicrobial activity against Gram-positive bacteria (Leng et al., 2020).

Synthesis of Fluoropyridines for Medical Imaging

- A paper by Carroll et al. (2007) discussed the synthesis of fluorine-18 labeled fluoropyridines, which are used in Positron Emission Tomography (PET) imaging. The focus was on overcoming limitations in introducing fluorine-18 in the 3-position of pyridines, crucial for the stability of radiotracers (Carroll, Nairne, & Woodcraft, 2007).

Synthesis of Pyrazolo[1,5-a]pyridinyl Sulfonyl Fluorides

- Wu and Qin (2023) demonstrated a [3 + 2] cycloaddition reaction to synthesize pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides. This process showed broad substrate specificity and simplicity, marking its importance in medicinal chemistry and other disciplines (Wu & Qin, 2023).

New Modules for SuFEx Click Chemistry

- Smedley et al. (2018) introduced 1,2-dibromoethane-1-sulfonyl fluoride (DESF) as a precursor to 1-bromoethene-1-sulfonyl fluoride (BESF), a robust SuFEx connector. BESF facilitated the synthesis of various sulfonyl fluoride-based modules, contributing to sulfonate connections in various applications (Smedley et al., 2018).

Fluorinated Fuel-Cell Membranes

- Sauguet et al. (2006) investigated the radical terpolymerization of fluorinated comonomers, including sulfonyl fluoride, to create fuel-cell membranes with various functional groups. The resulting polymers demonstrated high thermal stability and electrochemical performance, indicating potential in fuel-cell technology (Sauguet, Améduri, & Boutevin, 2006).

Electrochemical Synthesis of Sulfonyl Fluorides

- Laudadio et al. (2019) presented an eco-friendly electrochemical approach for synthesizing sulfonyl fluorides, an important motif in click chemistry. The method showed broad substrate scope and mild conditions, indicating its utility in pharmaceutical and chemical biology applications (Laudadio et al., 2019).

Fluoropyridine-Based Radiolabeling

- Kuhnast et al. (2004) developed a fluoropyridine-based bromoacetamide reagent for labeling oligonucleotides, demonstrating its use in designing oligonucleotide-based radiopharmaceuticals for PET imaging (Kuhnast et al., 2004).

Radical Fluorosulfonylation for Alkenyl Sulfonyl Fluorides

- Studies by Liao et al. (2020) and Nie et al. (2020) explored radical fluorosulfonylation reactions to access alkenyl sulfonyl fluorides from alkenes. This method was shown to be effective for synthesizing structurally diverse sulfonyl fluorides, including those challenging to make with other methods (Liao et al., 2020), (Nie et al., 2020).

Synthesis of Diverse Fluorinated Compounds

- Zhang et al. (2022) and Sutherland et al. (2003) contributed to the development of methods for synthesizing diverse fluorinated compounds. These methods involved selective bromination and Suzuki coupling reactions, highlighting the versatility and potential of sulfonyl fluoride compounds in various chemical syntheses (Zhang, Fang, & Qin, 2022), (Sutherland & Gallagher, 2003).

properties

IUPAC Name |

6-bromo-2-fluoropyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWOBOXUXLUSQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)(=O)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone](/img/structure/B2411771.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2411779.png)

![ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate](/img/structure/B2411781.png)

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate](/img/structure/B2411786.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2411789.png)